6-amino-7-fluoro-2H,3H,4H-pyrido[3,2-b][1,4]oxazin-3-one
Description
6-Amino-7-fluoro-2H,3H,4H-pyrido[3,2-b][1,4]oxazin-3-one is a heterocyclic compound featuring a pyrido-oxazine scaffold with amino and fluoro substituents at positions 6 and 7, respectively. It serves as a critical intermediate in the synthesis of herbicides such as SYP-300 and flumioxazin, demonstrating potent herbicidal activity against broadleaf weeds while maintaining crop safety . Its structure combines a bicyclic pyrido-oxazine core with electron-withdrawing (fluoro) and electron-donating (amino) groups, enabling unique interactions in biological systems.
Properties
IUPAC Name |
6-amino-7-fluoro-4H-pyrido[3,2-b][1,4]oxazin-3-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6FN3O2/c8-3-1-4-7(11-6(3)9)10-5(12)2-13-4/h1H,2H2,(H3,9,10,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPDBTFMEWIMMPK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=NC(=C(C=C2O1)F)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1909347-79-0 | |
| Record name | 6-amino-7-fluoro-2H,3H,4H-pyrido[3,2-b][1,4]oxazin-3-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-amino-7-fluoro-2H,3H,4H-pyrido[3,2-b][1,4]oxazin-3-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 7-fluoro-6-nitro-2H,3H,4H-pyrido[3,2-b][1,4]oxazin-3-one with reducing agents like palladium on carbon (Pd/C) in the presence of hydrogen gas can yield the desired amino derivative .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
6-amino-7-fluoro-2H,3H,4H-pyrido[3,2-b][1,4]oxazin-3-one can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group.
Substitution: Halogenation and other substitution reactions can occur at the fluorine or amino positions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.
Reduction: Reagents like palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride (NaBH4).
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or chlorinating agents like thionyl chloride (SOCl2).
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, such as nitro, halogenated, and other functionalized derivatives.
Scientific Research Applications
6-amino-7-fluoro-2H,3H,4H-pyrido[3,2-b][1,4]oxazin-3-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in the treatment of infectious diseases and cancer.
Industry: Utilized in the development of advanced materials with specific properties, such as fluorescence or conductivity
Mechanism of Action
The mechanism of action of 6-amino-7-fluoro-2H,3H,4H-pyrido[3,2-b][1,4]oxazin-3-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Structural Modifications in Analogs
The compound’s analogs vary in substituents, heterocyclic ring arrangement, and functional groups. Below is a detailed comparison:
Table 1: Structural and Functional Comparison of Analogs
Physicochemical and Commercial Data
Table 2: Physicochemical Properties
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Purity (Commercial) | Price (50 mg) |
|---|---|---|---|---|
| This compound | C₇H₆FN₃O₂ | 195.1 | ≥95% | €941 |
| 6-Amino-7-chloro-2H,3H,4H-pyrido[3,2-b][1,4]oxazin-3-one | C₇H₆ClN₃O₂ | 211.6 | ≥95% | Not listed |
| 2,2-Dimethyl-6-nitro-2H,3H,4H-pyrido[3,2-b][1,4]oxazin-3-one | C₉H₉N₃O₃ | 207.2 | ≥95% | €2,845 (500 mg) |
Research and Development Context
- Herbicide Development : The target compound’s efficacy in SYP-300 highlights its role in agrochemical R&D, with safety profiles validated at 200 g a.i./hm² for crops .
- Medicinal Chemistry : Analogs like 2,2-dimethyl derivatives are optimized for PARP-1 inhibition, leveraging the oxazine scaffold’s ability to mimic adenine in enzyme binding .
- Synthetic Challenges : Positional isomerism (e.g., pyrido[4,3-b] vs. [3,2-b]) significantly alters physicochemical properties and bioactivity, necessitating precise regiochemical control .
Biological Activity
6-amino-7-fluoro-2H,3H,4H-pyrido[3,2-b][1,4]oxazin-3-one is a heterocyclic compound that has garnered attention due to its potential biological activities. This article reviews its structural characteristics, synthesis methods, biological activity, and relevant research findings.
Structural Characteristics
The molecular formula of this compound is CHFNO. The compound features a pyrido[3,2-b][1,4]oxazine ring system with significant substitutions that may influence its biological activity.
Structural Information:
- Molecular Formula: CHFNO
- SMILES: C1C(=O)NC2=NC(=C(C=C2O1)F)N
- InChIKey: WPDBTFMEWIMMPK-UHFFFAOYSA-N
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions. Common strategies include:
- Oxidation : The amino group can be oxidized to form nitro derivatives.
- Reduction : The nitro group can be reduced to an amino group.
- Substitution : Halogenation and other substitution reactions can occur at the fluorine or amino positions.
Biological Activity
Research indicates that this compound exhibits various biological activities:
Antimicrobial Activity
Preliminary studies suggest that compounds within the oxazine family exhibit antimicrobial properties. For instance:
- Minimum Inhibitory Concentration (MIC) : The compound's MIC against certain Gram-negative and Gram-positive bacteria has been reported to be in the range of 80–160 µg/ml .
Enzyme Inhibition
The compound may also act as an inhibitor for specific enzymes:
- Gyrase and Topoisomerase IV : It has shown micromolar IC50 values against E. coli gyrase and topoisomerase IV .
Study 1: Antibacterial Properties
In a study published in 2024, derivatives of the oxazolidinyl alkyl amines series were evaluated for their antibacterial properties. The study found that modifications to the structure significantly improved their activity against E. coli and other pathogens .
Research indicates that the mechanism of action for compounds similar to this compound involves interaction with DNA gyrase and topoisomerase IV. These interactions disrupt bacterial DNA replication processes .
Comparison with Related Compounds
A comparative analysis of similar compounds reveals that variations in substituents significantly affect biological activity:
| Compound Name | Substituent | MIC (µg/ml) | IC50 (nM) |
|---|---|---|---|
| This compound | Fluorine | 80–160 | 13.2–27 |
| 6-amino-7-chloro-2H,3H,4H-pyrido[3,2-b][1,4]oxazin-3-one | Chlorine | Varies | Varies |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
